molecular formula C12H18ClN B3261671 2-Phenylazepane hydrochloride CAS No. 3466-83-9

2-Phenylazepane hydrochloride

Cat. No.: B3261671
CAS No.: 3466-83-9
M. Wt: 211.73 g/mol
InChI Key: PYVRWTLUFFWPQN-UHFFFAOYSA-N
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Description

2-Phenylazepane hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylazepane hydrochloride typically involves the reaction of azepane with a phenylating agent under controlled conditions. One common method is the alkylation of azepane with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenylazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

    Oxidation: Phenylazepanone or phenylazepanoic acid.

    Reduction: Phenylazepanamine or phenylazepanol.

    Substitution: Azepane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Phenylazepane hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenyl group enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylazepane hydrochloride
  • 2-(2-Chlorophenoxy)-2-phenylacetohydrazide
  • 2-(3-Methoxyphenyl)azepane
  • 2-(4-Chlorophenyl)azepane

Uniqueness

2-Phenylazepane hydrochloride stands out due to its unique structure, which combines the properties of azepane and phenyl groupsIts ability to undergo diverse chemical reactions and its role as a versatile building block make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-phenylazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVRWTLUFFWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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